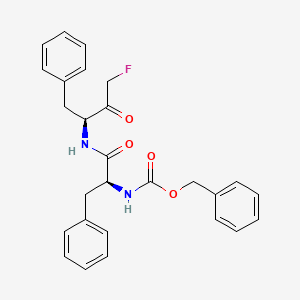

Z-FF-Fmk

Description

Properties

Molecular Formula |

C27H27FN2O4 |

|---|---|

Molecular Weight |

462.5 g/mol |

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-4-fluoro-3-oxo-1-phenylbutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |

InChI |

InChI=1S/C27H27FN2O4/c28-18-25(31)23(16-20-10-4-1-5-11-20)29-26(32)24(17-21-12-6-2-7-13-21)30-27(33)34-19-22-14-8-3-9-15-22/h1-15,23-24H,16-19H2,(H,29,32)(H,30,33)/t23-,24-/m0/s1 |

InChI Key |

CAILNONEKASNSH-ZEQRLZLVSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)CF)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)CF)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

sequence |

FF |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Z-FF-Fmk

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of inhibitors is paramount. Z-FF-Fmk (Z-Phe-Phe-Fluoromethylketone) is a potent and selective inhibitor of cysteine proteases, primarily targeting cathepsins. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways it modulates.

Core Mechanism: Irreversible Cysteine Protease Inhibition

This compound functions as an irreversible inhibitor of certain cysteine proteases. Its chemical structure, featuring a peptide-like backbone (Z-Phe-Phe) and a fluoromethylketone (Fmk) reactive group, allows it to specifically target the active site of these enzymes. The peptidyl portion of the inhibitor directs it to the substrate-binding pocket of the target protease, while the fluoromethylketone group forms a covalent bond with the active site cysteine residue, leading to irreversible inactivation of the enzyme.

The primary targets of this compound are lysosomal cysteine proteases, particularly cathepsin L and, to a lesser extent, cathepsin B.[1][2][3][4] This targeted inhibition has significant downstream effects on cellular processes, most notably apoptosis and inflammation.

Modulation of Apoptotic Pathways

This compound has been demonstrated to prevent apoptosis induced by various stimuli, such as β-amyloid.[1][3][4] The anti-apoptotic effect is primarily achieved through the inhibition of cathepsin L.[5] When cathepsin L is inhibited, the subsequent activation of the apoptotic cascade is halted. This includes the prevention of caspase-3 activation and the cleavage of poly-ADP ribose polymerase (PARP), a key DNA repair enzyme.[1][3][4]

Below is a diagram illustrating the signaling pathway through which this compound exerts its anti-apoptotic effects.

Involvement in NF-κB Signaling

Beyond its role in apoptosis, this compound also influences inflammatory pathways by modulating NF-κB signaling.[5] In certain pathological conditions, the activation of NF-κB can be dependent on upstream protease activity. By inhibiting cathepsins, this compound can prevent the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

The following diagram outlines the experimental workflow for investigating the effect of this compound on NF-κB activation.

Quantitative Inhibitory Activity

The potency of this compound against its target proteases has been quantified in various studies. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics for evaluating its efficacy.

| Target Protease | Inhibitor | Ki (nM) | IC50 (nM) | Reference |

| Cathepsin B | This compound | 2.7 | - | |

| Cathepsin L | This compound | - | - | [1][2][3][4] |

| Cathepsin K | Cathepsin Inhibitor 1 | - | pIC50 = 5.5 | [6] |

| Cathepsin S | Cathepsin Inhibitor 1 | - | pIC50 = 6.0 | [6] |

| Calpains | ALLN | - | - | [7] |

| Caspase-3 | Z-DEVD-fmk | - | - | [8][9] |

Note: "Cathepsin Inhibitor 1" is a broader category that includes this compound. Specific Ki or IC50 values for this compound against all listed cathepsins are not consistently available in the reviewed literature. The table includes related inhibitors for comparative context.

Experimental Protocols

To facilitate the replication and extension of research involving this compound, detailed experimental protocols are crucial.

In Vitro Inhibition of Apoptosis in Neuronal Cells

Objective: To assess the ability of this compound to prevent β-amyloid-induced apoptosis in primary cortical neurons.

Methodology:

-

Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured in Neurobasal medium supplemented with B27 and L-glutamine.

-

Treatment:

-

On day in vitro (DIV) 7, neurons are pre-treated with 10 µM this compound for 1 hour.[5]

-

Subsequently, cells are exposed to aggregated β-amyloid (1-42) at a final concentration of 10 µM for 24 hours.

-

-

Apoptosis Assays:

-

Caspase-3 Activity: Cell lysates are incubated with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC). Fluorescence is measured to quantify caspase-3 activity.

-

PARP Cleavage: Western blotting is performed on cell lysates using an antibody specific for cleaved PARP.

-

DNA Fragmentation: A TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to visualize apoptotic cells with fragmented DNA via fluorescence microscopy.

-

In Vivo Inhibition of NF-κB Activation

Objective: To evaluate the effect of this compound on quinolinic acid-induced NF-κB activation in the rat striatum.

Methodology:

-

Animal Model: Adult male Sprague-Dawley rats are used.

-

Stereotaxic Surgery: Rats are anesthetized, and a guide cannula is implanted into the striatum.

-

Inhibitor Administration: this compound (5 nmol in 1 µL of vehicle) is infused into the striatum 30 minutes prior to the administration of quinolinic acid.[5]

-

Induction of Neuroinflammation: Quinolinic acid (200 nmol in 1 µL) is infused through the same cannula.

-

Tissue Processing: Two hours after quinolinic acid infusion, animals are sacrificed, and the striatal tissue is dissected.

-

Biochemical Analysis:

-

Nuclear and cytoplasmic fractions are prepared from the tissue homogenates.

-

Western blotting is performed to detect the levels of phosphorylated IκBα in the cytoplasm and the p65 subunit of NF-κB in the nuclear fraction.

-

Conclusion

This compound is a valuable research tool for investigating the roles of cathepsins in various cellular processes. Its potent and selective inhibition of cathepsin L and B provides a means to dissect the signaling pathways involved in apoptosis and inflammation. The provided data, diagrams, and protocols offer a solid foundation for designing and interpreting experiments utilizing this inhibitor. Further research is warranted to fully elucidate the complete inhibitory profile of this compound against a broader range of proteases and to explore its therapeutic potential in diseases characterized by excessive apoptosis or inflammation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. This compound - Nordic Biosite [nordicbiosite.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. abmole.com [abmole.com]

- 7. Inhibitors of cysteine cathepsin and calpain do not prevent ultraviolet-B-induced apoptosis in human keratinocytes and HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Caspase inhibitor z-DEVD-fmk attenuates calpain and necrotic cell death in vitro and after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

Z-FF-Fmk Cathepsin L Inhibition Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Z-FF-Fmk (Z-Phe-Phe-FMK) cathepsin L inhibition pathway. This compound is a selective and irreversible inhibitor of cathepsin L, a lysosomal cysteine protease implicated in a variety of physiological and pathological processes, including apoptosis, immune response, and viral entry. This document details the mechanism of action, downstream signaling effects, and relevant experimental protocols for studying this pathway.

Core Mechanism of Action

This compound is a peptide-based inhibitor with a fluoromethyl ketone (Fmk) reactive group. This group forms a covalent bond with the active site cysteine residue of cathepsin L, leading to its irreversible inactivation.[1] The selectivity of this compound for cathepsin L over other cathepsins is a key feature, although it also exhibits inhibitory activity against cathepsin B.[2][3]

Quantitative Data: Inhibitor Potency and Selectivity

The efficacy and selectivity of this compound have been quantified through various studies. The following table summarizes key inhibitory constants (IC50 and Ki values) of this compound against cathepsin L and other related proteases.

| Target Protease | Inhibitor | IC50 | Ki | Reference(s) |

| Cathepsin L | This compound | 15 µM | - | [1] |

| Cathepsin B | This compound | - | 2.7 nM | [2] |

Downstream Signaling Pathways

Inhibition of cathepsin L by this compound triggers a cascade of downstream cellular events, primarily impacting apoptosis and inflammatory signaling pathways. A key event is the prevention of lysosomal membrane permeabilization (LMP), a process where the integrity of the lysosomal membrane is compromised, leading to the release of cathepsins and other hydrolases into the cytoplasm.

Inhibition of Apoptosis

Cathepsin L, upon its release into the cytosol following LMP, can activate pro-apoptotic Bcl-2 family proteins and directly cleave and activate caspases, initiating the apoptotic cascade. By inhibiting cathepsin L, this compound prevents these downstream apoptotic events.[2][4] Specifically, this compound has been shown to prevent the activation of caspase-3 and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2][4]

Modulation of NF-κB Signaling

Cathepsin L has been implicated in the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammation. This compound has been demonstrated to inhibit the nuclear translocation of NF-κB and the phosphorylation of its upstream regulators, IκBα and IKKα.[2] This suggests that cathepsin L acts upstream of the IKK complex in the NF-κB activation cascade.

Experimental Protocols

Cathepsin L Activity Assay

This protocol outlines a fluorometric assay to measure cathepsin L activity in cell lysates.

Materials:

-

Cathepsin L Assay Buffer (e.g., 50 mM sodium acetate, 4 mM EDTA, pH 5.5)

-

Dithiothreitol (DTT)

-

Cathepsin L Substrate (e.g., Z-FR-AMC)

-

Cell lysis buffer

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare cell lysates according to standard protocols.

-

To each well of a 96-well plate, add 50 µL of cell lysate.

-

Add 50 µL of Cathepsin L Assay Buffer to each well.

-

Add 1 µL of DTT to each well.

-

Initiate the reaction by adding 2 µL of the Cathepsin L substrate.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence at an excitation wavelength of 380-400 nm and an emission wavelength of 460-505 nm.

Cell Viability (MTT) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

-

Cells cultured in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Plate cells in a 96-well plate and treat with this compound at various concentrations.

-

After the desired incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Leave at room temperature in the dark for 2 hours.

-

Record the absorbance at 570 nm.

Western Blot for PARP Cleavage

This protocol is for detecting the cleavage of PARP, a marker of apoptosis, in this compound treated cells.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against PARP

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Separate cell lysate proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the bands using an imaging system. Look for the full-length PARP (~116 kDa) and the cleaved fragment (~89 kDa).[5][6]

Conclusion

This compound is a valuable tool for investigating the roles of cathepsin L in cellular processes. Its ability to selectively and irreversibly inhibit this protease allows for the detailed study of downstream signaling pathways, particularly those involved in apoptosis and inflammation. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted effects of cathepsin L inhibition in various biological contexts. Further research into the therapeutic potential of this compound and other cathepsin L inhibitors is warranted, especially in the context of diseases characterized by excessive apoptosis or inflammation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Selective nitrile inhibitors to modulate the proteolytic synergism of cathepsins S and F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. researchgate.net [researchgate.net]

Z-FF-Fmk: A Technical Guide to its Role in Cathepsin-Mediated Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Phe-Phe-Fluoromethylketone (Z-FF-Fmk) is a potent, cell-permeable, and irreversible inhibitor of cysteine proteases, primarily targeting cathepsin L and cathepsin B.[1][][3] Initially developed as a tool for studying the physiological roles of these lysosomal enzymes, this compound has become instrumental in elucidating the intricate signaling pathways that govern apoptosis, or programmed cell death. This guide provides a comprehensive overview of this compound's mechanism of action, its application in apoptosis research, and detailed protocols for its use in experimental settings.

Mechanism of Action: Inhibition of Lysosomal Proteases

This compound functions by covalently binding to the active site cysteine residues of its target proteases, thereby irreversibly blocking their enzymatic activity.[4] Its primary targets are cathepsin L and cathepsin B, key lysosomal enzymes that, under specific stress conditions, can be released into the cytoplasm to initiate apoptotic signaling cascades.

Under cellular stress, lysosomal membrane permeabilization (LMP) allows cathepsins to leak into the cytosol. Once in the cytoplasm, these proteases can trigger apoptosis through several mechanisms:

-

Direct Caspase Activation: Cytosolic cathepsins can directly cleave and activate pro-caspases, such as pro-caspase-3 and -8, initiating the execution phase of apoptosis.

-

Bid Cleavage: Cathepsins can cleave the pro-apoptotic Bcl-2 family member Bid into its truncated form, tBid. tBid then translocates to the mitochondria, inducing the release of cytochrome c and initiating the intrinsic apoptotic pathway.

By inhibiting cathepsin L and cathepsin B, this compound effectively blocks these upstream activation events, preventing the downstream activation of the caspase cascade and subsequent apoptotic events like DNA fragmentation and the cleavage of poly(ADP-ribose) polymerase (PARP).[1][5]

Signaling Pathway of Cathepsin-Mediated Apoptosis

Caption: Cathepsin-mediated intrinsic apoptosis pathway.

Inhibitory Action of this compound

Caption: this compound inhibits cytosolic cathepsins, blocking apoptosis.

Quantitative Data

The efficacy of this compound as an inhibitor is demonstrated by its low inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀). These values highlight its potency and selectivity for target cathepsins.

| Parameter | Target Enzyme | Value | Reference |

| Kᵢ | Cathepsin B | 2.7 nM | [1] |

| IC₅₀ | Cathepsin L | 15 µM | [4] |

| Experimental Concentration | Inhibition of Aβ-induced apoptosis in rat cortical neurons | 10 µM | [1] |

| Experimental Concentration | Inhibition of cell cycle progression in T. niger embryos | 100 µM | [1] |

Experimental Protocols and Applications

This compound is widely used as a tool to investigate cathepsin-dependent apoptosis in various experimental models. Its ability to prevent apoptosis has been demonstrated in response to stimuli such as amyloid-β (Aβ) and quinolinic acid.[1][5]

Key Experimental Applications:

-

Preventing Aβ-induced Apoptosis: Studies have shown that this compound (10 µM) can prevent increases in cathepsin L activity and subsequent apoptosis, DNA fragmentation, and PARP cleavage in primary rat cortical neurons treated with amyloid-β.[1]

-

Inhibiting NF-κB Activation: In rat models, this compound has been shown to inhibit the quinolinic acid-induced nuclear translocation of NF-κB, a key transcription factor involved in inflammation and cell survival.[1]

-

Studying Cell Cycle: At higher concentrations (100 µM), this compound inhibits cell division and cell cycle progression.[1]

Detailed Protocol: In Vitro Apoptosis Inhibition Assay using this compound

This protocol provides a general framework for assessing the anti-apoptotic effects of this compound in a cell culture model.

1. Materials and Reagents:

-

Cell line of interest (e.g., primary cortical neurons, Jurkat cells)

-

Complete cell culture medium

-

Apoptosis-inducing agent (e.g., Amyloid-β 1-40, Staurosporine)

-

This compound (stock solution in DMSO)[1]

-

Phosphate-Buffered Saline (PBS)

-

Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide Kit)

-

Flow cytometer

2. Experimental Procedure:

-

Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere and stabilize for 24 hours.

-

Pre-treatment with Inhibitor:

-

Prepare working solutions of this compound in complete culture medium. A typical final concentration is 10-20 µM.

-

Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells.

-

Aspirate the old medium from the cells and add the medium containing this compound or vehicle.

-

Incubate for 1-2 hours to allow for cell permeability and inhibitor action.

-

-

Induction of Apoptosis:

-

Prepare the apoptosis-inducing agent at the desired final concentration in complete medium.

-

Add the inducer to the appropriate wells (both vehicle- and this compound-treated).

-

Maintain a negative control group of untreated cells.

-

Incubate for the required time to induce apoptosis (e.g., 6-24 hours, depending on the inducer and cell type).

-

-

Cell Harvesting and Staining (for Annexin V/PI Assay):

-

For adherent cells, collect the culture supernatant (containing floating apoptotic cells) and then detach the remaining cells using a gentle method like trypsinization.[6] Combine with the supernatant. For suspension cells, simply collect the cells.

-

Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and wash the pellet with cold PBS.[6][7]

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.[7]

-

Incubate in the dark at room temperature for 15 minutes.[7]

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer within one hour.[7]

-

Gate the cell populations to distinguish between:

-

Viable cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Necrotic cells (Annexin V- / PI+)

-

-

3. Data Interpretation:

-

A significant reduction in the percentage of early and late apoptotic cells in the this compound-treated group compared to the vehicle-treated group (both exposed to the apoptosis inducer) indicates that this compound inhibits apoptosis through its targeted pathway.

Workflow for Assessing this compound's Anti-Apoptotic Effect

Caption: Standard workflow for an in vitro apoptosis inhibition assay.

Conclusion

This compound is an indispensable pharmacological tool for dissecting the role of cathepsin L and cathepsin B in programmed cell death. Its high potency and irreversible mechanism of action allow researchers to effectively block the lysosomal pathway of apoptosis, thereby clarifying the upstream signaling events that lead to caspase activation. The experimental protocols and data presented in this guide underscore its value in neuroscience, oncology, and immunology research, providing a solid foundation for professionals engaged in the study of apoptosis and the development of novel therapeutics targeting these pathways.

References

- 1. caymanchem.com [caymanchem.com]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 7. Apoptosis Protocols | USF Health [health.usf.edu]

Z-FF-Fmk for Neuroprotection: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuroprotective effects of Z-FF-Fmk (Z-Phe-Phe-fluoromethylketone), a potent inhibitor of cathepsins B and L. This document details the quantitative effects of this compound in various neurodegenerative models, provides in-depth experimental protocols, and illustrates the key signaling pathways involved in its mechanism of action.

Core Mechanism of Action

This compound exerts its neuroprotective effects primarily through the irreversible inhibition of cathepsin B and cathepsin L, lysosomal cysteine proteases that play a critical role in apoptotic and inflammatory pathways in neurons. By inhibiting these enzymes, this compound effectively mitigates neuronal damage in response to various neurotoxic stimuli.

Quantitative Data on this compound Efficacy

The following tables summarize the key quantitative data on the efficacy of this compound in neuroprotection studies.

| Parameter | Target | Value | Source |

| Inhibitory Constant (Ki) | Cathepsin B | 2.7 nM | [1] |

| Half-maximal Inhibitory Concentration (IC50) | Cathepsin L | 15 µM |

Table 1: In Vitro and In Vivo Efficacy of this compound

| Model System | Neurotoxic Insult | This compound Concentration/Dose | Observed Effect | Source |

| Primary Rat Cortical Neurons | Amyloid-β (Aβ40) | 10 µM | Prevents Aβ40-induced apoptosis, DNA fragmentation, and increases in cleaved poly(ADP-ribose) polymerase (PARP) levels.[1] | [1] |

| Unilateral Rat Striatum | Quinolinic Acid | 5 nmol/animal (in vivo) | Inhibits quinolinic acid-induced nuclear translocation of NF-κB and increases in phosphorylated IκBα and IKKα levels.[1] | [1] |

Signaling Pathways of this compound in Neuroprotection

This compound's neuroprotective mechanism involves the modulation of two critical signaling pathways: the intrinsic apoptotic pathway and the NF-κB inflammatory pathway.

Apoptotic Pathway Inhibition

Neurotoxic stimuli, such as amyloid-beta, can lead to the release of cathepsin L from the lysosome into the cytoplasm. Cytosolic cathepsin L can then activate the caspase cascade, leading to apoptosis. This compound directly inhibits cathepsin L, thereby preventing the activation of downstream executioner caspases like caspase-3 and the subsequent cleavage of PARP, a key DNA repair enzyme.

References

Z-FF-Fmk and its Interplay with NF-κB Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the relationship between the irreversible cathepsin L and B inhibitor, Z-FF-Fmk (Z-Phe-Phe-fluoromethylketone), and the nuclear factor-kappa B (NF-κB) signaling pathway. While not a direct inhibitor of the core NF-κB cascade, evidence suggests that this compound can modulate NF-κB activity, particularly in the context of neuroinflammation. This document summarizes the current understanding of this compound's mechanism of action, its observed effects on NF-κB signaling intermediates, and detailed protocols for relevant experimental investigations. The information presented herein is intended to support researchers and drug development professionals in their exploration of this compound as a potential therapeutic agent in inflammatory and neurodegenerative diseases.

Introduction to this compound and NF-κB Signaling

1.1. This compound: A Cysteine Protease Inhibitor

This compound is a cell-permeant, irreversible inhibitor of the cysteine proteases cathepsin L and cathepsin B[1][2]. An IC50 value of 15 µM has been reported for a racemic mixture of this compound on cathepsin L[3]. It covalently modifies the active site cysteine residue of these proteases, thereby blocking their enzymatic activity[3]. Cathepsins are lysosomal proteases that play crucial roles in protein turnover and degradation. However, under pathological conditions, they can be released into the cytoplasm and contribute to inflammatory processes and apoptosis[4][5].

1.2. The NF-κB Signaling Pathway: A Master Regulator of Inflammation

The NF-κB family of transcription factors are central regulators of the immune and inflammatory response. In most unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through their association with inhibitory proteins, most notably IκBα. Upon stimulation by various signals, such as pro-inflammatory cytokines (e.g., TNF-α) or bacterial products (e.g., LPS), a cascade of events leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB p65 subunit, leading to its translocation into the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of a wide array of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.

There are two major NF-κB signaling pathways: the canonical and the non-canonical pathway. The canonical pathway, as described above, is the most common and is typically associated with acute inflammatory responses. The non-canonical pathway is activated by a smaller subset of stimuli and involves the processing of the p100 subunit to p52.

Mechanism of Action: How this compound Modulates NF-κB Signaling

Current evidence suggests that this compound's influence on the NF-κB pathway is likely indirect and mediated through its inhibition of cathepsins. Several studies have implicated cathepsins in the regulation of NF-κB signaling. For instance, cathepsin B has been shown to be involved in the proteolytic degradation of IκBα during chronic lipopolysaccharide (LPS) challenge[3]. Furthermore, inhibition of cathepsin B or S can reduce nuclear p65-NF-κB and κB-dependent gene expression after LPS or TNF stimulation[4]. The release of cathepsins from the lysosome into the cytoplasm upon cellular stress can contribute to the activation of inflammatory signaling pathways[5].

The most direct evidence for this compound's effect on NF-κB comes from an in vivo study using a rat model of neurotoxicity induced by quinolinic acid, an NMDA receptor agonist. In this model, co-administration of this compound with quinolinic acid was shown to inhibit the nuclear translocation of NF-κB and reduce the phosphorylation of both IκBα and IKKα in the rat striatum[6][7]. This suggests that in the context of quinolinic acid-induced excitotoxicity, cathepsin L and/or B activity is upstream of the IKK complex activation.

The proposed mechanism is that this compound, by inhibiting cathepsin L and/or B, prevents the downstream activation of the IKK complex, thereby stabilizing IκBα and sequestering NF-κB in the cytoplasm.

Quantitative Data on this compound

While a direct IC50 value for this compound on IKK or the overall NF-κB pathway is not currently available in the public domain, the following quantitative data are relevant to its activity.

| Parameter | Value | Target | Reference |

| IC50 | 15 µM | Cathepsin L (racemic mixture) | [3] |

| Ki | 2.7 nM | Cathepsin B | [2] |

Note: The IC50 value for cathepsin L is for a racemic mixture and may differ for the specific isomer of this compound. The Ki for cathepsin B indicates a high affinity of this compound for this enzyme.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effect of this compound on the NF-κB signaling pathway.

4.1. In Vivo Model of Quinolinic Acid-Induced Neurotoxicity and NF-κB Inhibition

This protocol is based on the study by Wang et al. (2013) which demonstrated the in vivo efficacy of this compound in a rat model.

4.1.1. Materials

-

Male Sprague-Dawley rats (250-280 g)

-

Quinolinic acid (Sigma-Aldrich)

-

This compound (Cayman Chemical or equivalent)[2]

-

Stereotaxic apparatus

-

Hamilton syringe

-

Anesthesia (e.g., chloral hydrate)

-

Perfusion solutions (saline and 4% paraformaldehyde in PBS)

-

Tissue processing reagents for immunohistochemistry and Western blotting

4.1.2. Procedure

-

Animal Preparation: Anesthetize rats and mount them in a stereotaxic apparatus.

-

Drug Administration:

-

Dissolve quinolinic acid in phosphate-buffered saline (PBS) and adjust the pH to 7.4.

-

Dissolve this compound in a suitable vehicle (e.g., DMSO followed by dilution in PBS).

-

Using a Hamilton syringe, perform an intrastriatal injection of this compound (e.g., 5 nmol in 1 µL) 10 minutes prior to the injection of quinolinic acid (e.g., 60 nmol in 1 µL) at the same stereotaxic coordinates.

-

-

Tissue Collection: At a designated time point post-injection (e.g., 12 hours for signaling studies), perfuse the animals with saline followed by 4% paraformaldehyde.

-

Immunohistochemistry for p65 Nuclear Translocation:

-

Post-fix the brains in 4% paraformaldehyde and then transfer to a sucrose solution for cryoprotection.

-

Cut coronal brain sections (e.g., 30 µm) using a cryostat.

-

Perform immunohistochemical staining using a primary antibody against the p65 subunit of NF-κB.

-

Use a suitable secondary antibody conjugated to a fluorescent marker.

-

Counterstain with a nuclear dye (e.g., DAPI).

-

Image the sections using a fluorescence or confocal microscope and quantify the nuclear localization of p65.

-

-

Western Blotting for Phosphorylated Proteins:

-

Dissect the striatum from fresh, non-perfused brains.

-

Perform nuclear and cytoplasmic fractionation (see Protocol 4.2).

-

Run the protein lysates on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-IKKα (Ser176/180), phospho-IκBα (Ser32), total IKKα, total IκBα, and a loading control (e.g., β-actin for cytoplasmic fraction, Lamin B1 for nuclear fraction).

-

Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system.

-

Quantify the band intensities using densitometry software.

-

4.2. Nuclear and Cytoplasmic Fractionation for Western Blotting

This protocol allows for the separation of nuclear and cytoplasmic proteins to assess the translocation of NF-κB p65 and the phosphorylation status of cytoplasmic signaling components.

4.2.1. Materials

-

Cultured cells (e.g., microglial cells, neuronal cells)

-

Cell scraper

-

Hypotonic buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, protease and phosphatase inhibitors)

-

Detergent (e.g., NP-40 or Triton X-100)

-

Hypertonic nuclear extraction buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, protease and phosphatase inhibitors)

-

Microcentrifuge

4.2.2. Procedure

-

Cell Lysis:

-

Treat cells with the desired stimulus (e.g., LPS, TNF-α) with or without pre-treatment with this compound.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in hypotonic buffer and incubate on ice for 15 minutes.

-

Add detergent to a final concentration of 0.5-1% and vortex briefly.

-

-

Cytoplasmic Fraction Isolation:

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 1 minute at 4°C.

-

Carefully collect the supernatant, which contains the cytoplasmic fraction.

-

-

Nuclear Fraction Isolation:

-

Resuspend the remaining nuclear pellet in hypertonic nuclear extraction buffer.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at high speed for 5 minutes at 4°C.

-

Collect the supernatant, which contains the nuclear fraction.

-

-

Western Blotting:

-

Determine the protein concentration of both fractions.

-

Proceed with Western blotting as described in Protocol 4.1.5, using antibodies against p65, a cytoplasmic marker (e.g., GAPDH), and a nuclear marker (e.g., Histone H3 or Lamin B1) to verify the purity of the fractions.

-

4.3. Immunofluorescence for p65 Nuclear Translocation

This method allows for the visualization and quantification of NF-κB p65 translocation from the cytoplasm to the nucleus in cultured cells.

4.3.1. Materials

-

Cultured cells grown on coverslips

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against NF-κB p65

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

4.3.2. Procedure

-

Cell Treatment and Fixation:

-

Treat cells on coverslips with the desired stimulus with or without this compound pre-treatment.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

-

Permeabilization and Blocking:

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with 5% BSA in PBS for 1 hour.

-

-

Antibody Staining:

-

Incubate with the primary antibody against p65 overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

-

Counterstaining and Mounting:

-

Incubate with DAPI for 5 minutes to stain the nuclei.

-

Mount the coverslips onto microscope slides using mounting medium.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Quantify the nuclear fluorescence intensity of p65 relative to the cytoplasmic intensity in a statistically significant number of cells.

-

Visualizations

5.1. NF-κB Signaling Pathway

Caption: Canonical NF-κB signaling pathway.

5.2. Proposed Mechanism of this compound Action on NF-κB

Caption: this compound's proposed indirect inhibition of NF-κB.

5.3. Experimental Workflow for Western Blot Analysis

Caption: Western blot workflow for NF-κB analysis.

Conclusion

This compound is a potent inhibitor of cathepsin L and B. While it does not appear to directly inhibit the core components of the NF-κB signaling pathway, in vivo evidence strongly suggests that it can modulate NF-κB activity in the context of quinolinic acid-induced neuroinflammation. This effect is likely mediated by the inhibition of cathepsins that act upstream of the IKK complex in this specific pathological model. For researchers and drug developers, this positions this compound as an interesting tool compound to explore the role of cathepsins in inflammatory signaling and as a potential therapeutic lead for diseases where both cathepsin activity and NF-κB-driven inflammation are implicated. Further research is warranted to elucidate the precise molecular links between cathepsins and the NF-κB pathway in various disease contexts and to determine the broader applicability of this compound as an NF-κB modulating agent. The experimental protocols provided in this guide offer a robust framework for such investigations.

References

- 1. This compound|CAS 105608-85-3|DC Chemicals [dcchemicals.com]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. Cathepsin B Regulates Collagen Expression by Fibroblasts via Prolonging TLR2/NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cysteine cathepsins control hepatic NF-κB-dependent inflammation via sirtuin-1 regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-κB protects from the lysosomal pathway of cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Cathepsin L plays a role in quinolinic acid-induced NF-Κb activation and excitotoxicity in rat striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Z-FF-Fmk in Mitigating β-Amyloid-Induced Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-amyloid (Aβ) peptides, the primary components of senile plaques in Alzheimer's disease, are known to induce neuronal apoptosis, a key contributor to the neurodegeneration observed in the disease. This technical guide delves into the mechanism of a specific inhibitor, Z-Phe-Phe-Fluoromethylketone (Z-FF-Fmk), in counteracting Aβ-induced apoptotic pathways. This compound, a potent and irreversible inhibitor of cathepsins L and B, has demonstrated significant neuroprotective effects by intervening in the downstream signaling cascades initiated by Aβ. This document provides a comprehensive overview of the signaling pathways involved, quantitative data on inhibitor efficacy, and detailed experimental protocols for studying these interactions.

Introduction to β-Amyloid-Induced Apoptosis

The accumulation and aggregation of β-amyloid peptides in the brain parenchyma are central to the pathogenesis of Alzheimer's disease. These peptides, particularly Aβ1-42, can trigger a cascade of events leading to synaptic dysfunction and neuronal cell death. One of the primary mechanisms of Aβ-induced neurotoxicity is the activation of apoptotic pathways. This programmed cell death is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, DNA fragmentation, and the activation of a family of cysteine proteases known as caspases.

Several signaling pathways have been implicated in Aβ-induced apoptosis, including:

-

The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands, such as Fas ligand (FasL), to their corresponding death receptors on the cell surface. This interaction leads to the recruitment of adaptor proteins like FADD and the subsequent activation of initiator caspase-8.

-

The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress, leading to changes in the mitochondrial outer membrane permeability. This results in the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which then activates initiator caspase-9.

-

The c-Jun N-terminal Kinase (JNK) Pathway: Aβ can induce oxidative stress, leading to the activation of the JNK signaling cascade. Activated JNK can phosphorylate and activate transcription factors like c-Jun, which in turn can upregulate the expression of pro-apoptotic genes, including FasL.

This compound: A Cathepsin Inhibitor with Neuroprotective Properties

This compound is a cell-permeable, irreversible inhibitor of cathepsin L and cathepsin B. Cathepsins are lysosomal proteases that, when released into the cytoplasm under pathological conditions, can contribute to the activation of apoptotic pathways. This compound has emerged as a valuable research tool and a potential therapeutic agent for its ability to mitigate Aβ-induced neuronal apoptosis.

Mechanism of Action

This compound's primary neuroprotective effect in the context of Aβ-induced apoptosis stems from its inhibition of cathepsins L and B. The proposed mechanism involves the following steps:

-

Aβ-induced Lysosomal Destabilization: Aβ oligomers and fibrils can disrupt lysosomal membranes, leading to the leakage of cathepsins into the cytosol.

-

Cathepsin-Mediated Pro-apoptotic Events: Once in the cytosol, cathepsins can cleave and activate various downstream targets, contributing to the apoptotic cascade. This can include the activation of caspases.

-

This compound Inhibition: this compound covalently binds to the active site of cathepsins L and B, thereby preventing them from cleaving their substrates and propagating the apoptotic signal. This ultimately leads to the inhibition of downstream events such as caspase-3 activation and PARP cleavage.

Quantitative Data on this compound Efficacy

The following tables summarize the available quantitative data on the inhibitory activity of this compound.

| Inhibitor | Target | Inhibition Constant (K_i) | IC_50 | Reference |

| This compound | Cathepsin B | 2.7 nM | - | [1] |

| This compound | Cathepsin L | - | 15 µM | [2] |

| Experimental Model | Treatment | This compound Concentration | Observed Effect | Reference |

| Primary Rat Cortical Neurons | β-amyloid (1-40) | 10 µM | Prevents Aβ-induced apoptosis, DNA fragmentation, and cleaved PARP levels.[1] | [1] |

Signaling Pathways in Aβ-Induced Apoptosis and this compound Intervention

The following diagrams illustrate the key signaling pathways involved in Aβ-induced apoptosis and the point of intervention by this compound.

Figure 1. Signaling cascade of β-amyloid-induced apoptosis and this compound's point of intervention.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on Aβ-induced apoptosis.

Cell Culture and Treatment

Objective: To establish a neuronal cell culture model for studying Aβ-induced apoptosis and the protective effects of this compound.

Materials:

-

Primary cortical neurons (e.g., from embryonic day 18 rat pups) or a suitable neuronal cell line (e.g., SH-SY5Y).

-

Neurobasal medium supplemented with B27 and GlutaMAX.

-

β-amyloid (1-42) peptide.

-

This compound (stock solution in DMSO).

-

Sterile, tissue culture-treated plates.

Protocol:

-

Cell Plating: Plate primary neurons or neuronal cell lines at an appropriate density in culture plates. For primary neurons, coat plates with poly-D-lysine.

-

Cell Differentiation (for cell lines): If using a cell line like SH-SY5Y, differentiate the cells to a neuronal phenotype using agents like retinoic acid.

-

β-Amyloid Preparation: Prepare aggregated Aβ1-42 by dissolving the peptide in sterile water or media and incubating at 37°C for a period ranging from several hours to days to allow for fibril formation.

-

Treatment:

-

Control Group: Treat cells with vehicle (e.g., sterile water or DMSO).

-

Aβ Group: Treat cells with the desired concentration of aggregated Aβ1-42 (e.g., 10-25 µM).

-

This compound + Aβ Group: Pre-treat cells with this compound (e.g., 10 µM) for 1-2 hours before adding aggregated Aβ1-42.

-

This compound Alone Group: Treat cells with this compound only to assess any intrinsic toxicity.

-

-

Incubation: Incubate the treated cells for a specified duration (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.

Figure 2. General experimental workflow for studying this compound's effect on β-amyloid-induced apoptosis.

Caspase-3 Fluorometric Activity Assay

Objective: To quantify the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Treated cells from section 5.1.

-

Caspase-3 fluorometric assay kit (containing lysis buffer, reaction buffer, DTT, and caspase-3 substrate like Ac-DEVD-AFC).

-

Fluorometric microplate reader.

Protocol:

-

Cell Lysis: After treatment, collect the cells and lyse them using the lysis buffer provided in the kit. Incubate on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading.

-

Assay Reaction: In a 96-well black microplate, add an equal amount of protein from each lysate.

-

Add the reaction buffer (containing DTT) to each well.

-

Initiate the reaction by adding the caspase-3 substrate (Ac-DEVD-AFC).

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.

-

Data Analysis: Express the results as relative fluorescence units (RFU) or as a fold-change in caspase-3 activity compared to the control group.

Western Blot for PARP Cleavage

Objective: To detect the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, as a marker of apoptosis.

Materials:

-

Treated cells from section 5.1.

-

RIPA buffer with protease and phosphatase inhibitors.

-

SDS-PAGE gels.

-

PVDF membranes.

-

Primary antibodies: anti-PARP (recognizing both full-length and cleaved forms), anti-cleaved PARP, and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Protein Extraction: Lyse the treated cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-PARP) overnight at 4°C.

-

Washing: Wash the membrane with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane with TBST.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities for full-length PARP (~116 kDa) and the cleaved fragment (~89 kDa). Normalize to the loading control.

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay

Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

Treated cells grown on coverslips.

-

TUNEL assay kit (containing TdT enzyme and fluorescently labeled dUTPs).

-

Paraformaldehyde (PFA) for fixation.

-

Permeabilization solution (e.g., Triton X-100).

-

DAPI for nuclear counterstaining.

-

Fluorescence microscope.

Protocol:

-

Fixation: Fix the treated cells with 4% PFA.

-

Permeabilization: Permeabilize the cells with a solution containing Triton X-100.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (TdT enzyme and labeled dUTPs) according to the kit's instructions. This allows the TdT to label the 3'-OH ends of fragmented DNA.

-

Washing: Wash the cells to remove unincorporated nucleotides.

-

Counterstaining: Stain the cell nuclei with DAPI.

-

Mounting: Mount the coverslips onto microscope slides.

-

Imaging: Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

-

Quantification: Count the number of TUNEL-positive cells and express it as a percentage of the total number of cells (DAPI-stained nuclei).

Conclusion

This compound serves as a critical tool for investigating the role of cathepsins in β-amyloid-induced neuronal apoptosis. Its ability to inhibit cathepsins L and B effectively blocks a key pathway in the Aβ-triggered apoptotic cascade, thereby preventing downstream events like caspase-3 activation and PARP cleavage. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the neuroprotective potential of this compound and other cathepsin inhibitors in the context of Alzheimer's disease and other neurodegenerative disorders. The continued investigation into these mechanisms is vital for the development of novel therapeutic strategies aimed at preserving neuronal integrity in the face of Aβ pathology.

References

An In-depth Technical Guide to the Function of Z-FF-Fmk

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-FF-Fmk (N-[(1S)-2-[[(1S)-3-fluoro-2-oxo-1-(phenylmethyl)propyl]amino]-2-oxo-1-(phenylmethyl)ethyl]-carbamic acid, phenylmethyl ester) is a potent, irreversible, and cell-permeant peptide inhibitor of cysteine cathepsins, with notable selectivity for cathepsin L and cathepsin B. This guide provides a comprehensive overview of the core functions of this compound, its mechanism of action, and its utility as a research tool in various biological contexts. It details its inhibitory activity, its role in modulating key signaling pathways such as apoptosis and NF-κB, and provides established experimental protocols for its application.

Core Function and Mechanism of Action

This compound functions as an irreversible inhibitor of certain cysteine proteases, primarily belonging to the cathepsin family. Its mechanism of action involves the fluoromethylketone (Fmk) moiety, which forms a covalent thioether bond with the active site cysteine residue of the target cathepsin. This covalent modification permanently inactivates the enzyme, preventing it from binding and cleaving its natural substrates.

The peptidic backbone of this compound, consisting of two phenylalanine residues, confers specificity for the S2 and S3 substrate-binding pockets of target cathepsins, particularly cathepsin L and cathepsin B.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against various cathepsins is a critical parameter for its application in research. The following table summarizes the available quantitative data on its inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50).

| Cathepsin Target | Inhibition Constant (Ki) | Half-Maximal Inhibitory Concentration (IC50) | Reference |

| Cathepsin B | 2.7 nM | Not Reported | [1] |

| Cathepsin L | Not Reported | 15 µM (racemic isomer) |

Note: Data for other cathepsins (S, K, etc.) are not consistently available in the public domain for this compound specifically. The provided IC50 for Cathepsin L is for a racemic mixture and may not accurately reflect the potency of the specific stereoisomer.

Modulation of Key Signaling Pathways

This compound's ability to inhibit specific cathepsins allows for the elucidation of their roles in various cellular signaling cascades. Two of the most well-documented pathways influenced by this compound are apoptosis and NF-κB signaling.

Inhibition of Apoptosis

This compound has been shown to prevent apoptosis induced by stimuli such as β-amyloid (Aβ) peptides.[2] Cathepsin L, when released from the lysosome into the cytoplasm, can initiate a cascade of events leading to programmed cell death. By inhibiting cathepsin L, this compound blocks downstream apoptotic events, including the activation of caspase-3 and the subsequent cleavage of Poly (ADP-ribose) polymerase (PARP), a key DNA repair enzyme.[1]

Attenuation of NF-κB Signaling

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor involved in inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated, ubiquitinated, and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. Cathepsin L has been implicated in the degradation of A20, a deubiquitinating enzyme that negatively regulates the NF-κB pathway. By inhibiting cathepsin L, this compound can prevent A20 degradation, leading to the suppression of NF-κB activation.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Cathepsin L Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and the literature.

Materials:

-

Purified human cathepsin L

-

This compound

-

Cathepsin L assay buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)

-

Fluorogenic cathepsin L substrate (e.g., Z-FR-AMC)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in assay buffer to create a range of inhibitor concentrations.

-

In a 96-well black microplate, add the diluted this compound solutions to the appropriate wells. Include a vehicle control (DMSO in assay buffer) and a no-enzyme control.

-

Add a solution of purified cathepsin L to all wells except the no-enzyme control.

-

Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic cathepsin L substrate to all wells.

-

Immediately begin kinetic measurement of fluorescence intensity at 37°C for 30-60 minutes.

-

Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each this compound concentration relative to the vehicle control and calculate the IC50 value.

Inhibition of Aβ-induced PARP Cleavage (Western Blot)

This protocol is based on the methodology described by Boland and Campbell (2004).

Materials:

-

Primary neuronal cell culture

-

Aβ (1-40) peptide

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-PARP (recognizing both full-length and cleaved forms), anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate primary neurons and allow them to adhere and differentiate.

-

Pre-treat the cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.[1]

-

Treat the cells with aggregated Aβ (1-40) (e.g., 10 µM) for the desired time (e.g., 24 hours). Include an untreated control group.

-

Wash the cells with cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the image using an imaging system.

-

Strip the membrane and re-probe with the anti-β-actin antibody for a loading control.

-

Quantify the band intensities to determine the ratio of cleaved PARP to full-length PARP.

Inhibition of NF-κB Nuclear Translocation (Immunofluorescence)

This protocol is based on the methodology described by Wang et al. (2013).[1]

Materials:

-

Adherent cells (e.g., primary striatal neurons or a suitable cell line)

-

NF-κB activating agent (e.g., quinolinic acid)

-

This compound

-

4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody: anti-NF-κB p65

-

Fluorescently-labeled secondary antibody

-

DAPI nuclear stain

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with this compound or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with the NF-κB activating agent for the optimal time determined by a time-course experiment (e.g., 30-60 minutes).

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

Wash with PBS and block with blocking buffer for 1 hour.

-

Incubate with the primary anti-NF-κB p65 antibody in blocking buffer overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides with anti-fade mounting medium.

-

Acquire images using a fluorescence microscope, capturing both the DAPI (blue) and the NF-κB (e.g., green or red) channels.

-

Analyze the images to quantify the nuclear and cytoplasmic fluorescence intensity of NF-κB in multiple cells per condition.

Conclusion

This compound is an invaluable tool for researchers investigating the roles of cathepsin L and cathepsin B in cellular processes. Its specificity and irreversible mode of action make it a robust inhibitor for studying the involvement of these proteases in apoptosis, inflammation, and other signaling pathways. The experimental protocols provided in this guide offer a foundation for the effective application of this compound in a laboratory setting. Further research is warranted to fully elucidate its inhibitory profile against a broader range of cathepsins and to explore its potential therapeutic applications.

References

Z-FF-Fmk: A Technical Guide for Researchers

An In-depth Examination of the Chemical Properties, Mechanism of Action, and Experimental Applications of the Cathepsin Inhibitor Z-FF-Fmk.

This technical guide provides a comprehensive overview of this compound (Z-Phe-Phe-fluoromethyl ketone), a potent and irreversible inhibitor of cathepsins B and L.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, biological activity, and its application in key experimental protocols.

Core Chemical Properties

This compound, also known as Z-Phe-Phe-CH2F, is a cell-permeant peptide inhibitor widely utilized in the study of apoptosis and other cellular processes.[1][2] Its chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 105608-85-3 | [1][2][4][5][6][7][8][9] |

| Molecular Formula | C₂₇H₂₇FN₂O₄ | [1][4][6] |

| Molecular Weight | 462.51 g/mol | [3][5][6][8][9] |

| IUPAC Name | benzyl N-[(2S)-1-[[(2S)-4-fluoro-3-oxo-1-phenylbutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate | [1][2] |

| Synonyms | Z-Phe-Phe-fluoromethyl ketone, Cathepsin L Inhibitor I, Z-Phe-Phe-CH2F | [1][2][4] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO (≥10 mg/ml) | [1][4] |

| Purity | ≥95% - >98% (vendor dependent) | [2][4][5] |

| Storage | Powder: -20°C to -80°C; In solvent: -20°C to -80°C | [1][5][7] |

Mechanism of Action and Biological Activity

This compound is a potent, irreversible inhibitor of the cysteine proteases cathepsin B and cathepsin L.[1][3] It also exhibits inhibitory activity against other cysteine proteases. Its mechanism of action involves the fluoromethyl ketone (Fmk) group, which forms a covalent bond with the active site cysteine residue of the target protease, leading to irreversible inhibition.

The inhibition of cathepsins by this compound has significant downstream effects on various cellular pathways, most notably apoptosis and inflammation.

-

Apoptosis Regulation: this compound has been shown to prevent apoptotic changes induced by stimuli such as β-amyloid.[10] It can inhibit the activation of caspase-3 and the subsequent cleavage of poly-ADP ribose polymerase (PARP), a key enzyme in DNA repair.

-

NF-κB Signaling: this compound can inhibit the nuclear translocation of NF-κB, a key transcription factor involved in inflammatory responses.[4] This is achieved by preventing the degradation of IκB-α, the inhibitory subunit of NF-κB.[4]

Key Experimental Applications and Protocols

This compound is a valuable tool for investigating the roles of cathepsins in various biological processes. Below are detailed methodologies for key experiments where this compound is commonly used.

Inhibition of Amyloid-β Induced Apoptosis in Neuronal Cells

This protocol outlines a general workflow to investigate the protective effects of this compound against amyloid-β (Aβ)-induced apoptosis in primary cortical neurons.

Experimental Workflow:

Caption: Workflow for studying the inhibition of Aβ-induced apoptosis by this compound.

Detailed Protocol:

-

Cell Culture: Primary cortical neurons are isolated from embryonic rats or mice and cultured in appropriate media. Cells are seeded in 96-well plates for viability assays or larger plates for protein extraction.

-

This compound Pre-treatment: Cells are pre-incubated with this compound (e.g., 10 µM dissolved in DMSO) or a vehicle control (DMSO) for 1 hour.

-

Amyloid-β Treatment: Aggregated amyloid-β (1-40) peptide is added to the culture medium to a final concentration of, for example, 25 µM.

-

Incubation: Cells are incubated for 24 to 48 hours.

-

Apoptosis Assessment:

-

Cell Viability: Assessed using a colorimetric assay such as the MTS assay.

-

Western Blot: Cell lysates are collected, and proteins are separated by SDS-PAGE. Blots are probed with antibodies against cleaved PARP and activated caspase-3 to detect apoptotic markers.

-

DNA Fragmentation: A TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay can be performed to visualize DNA fragmentation, a hallmark of apoptosis.

-

Investigation of NF-κB Pathway Inhibition

This protocol describes how to use this compound to study its inhibitory effect on the NF-κB signaling pathway, for instance, in response to an inflammatory stimulus like quinolinic acid in vivo or TNF-α in cell culture.

Signaling Pathway:

Caption: this compound inhibits the canonical NF-κB signaling pathway.

Detailed Protocol (In Vitro):

-

Cell Culture and Treatment: A suitable cell line (e.g., HEK293, HeLa) is cultured to confluency. Cells are pre-treated with this compound at a desired concentration for 1 hour. Subsequently, cells are stimulated with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for a specific duration (e.g., 30 minutes).

-

Subcellular Fractionation: Nuclear and cytoplasmic extracts are prepared from the treated cells using a commercial kit or standard laboratory protocols.

-

Western Blot Analysis:

-

Nuclear extracts are analyzed by Western blotting for the presence of NF-κB subunits (e.g., p65) to assess nuclear translocation.

-

Cytoplasmic extracts are probed for phosphorylated IκBα and total IκBα to determine the extent of IκBα degradation.

-

Loading controls (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction) are essential.

-

Cathepsin L Activity Assay

This protocol provides a method to measure the inhibitory effect of this compound on cathepsin L activity using a fluorogenic substrate.

Experimental Workflow:

References

- 1. Specific assay method for the activities of cathepsin L-type cysteine proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. β-Amyloid Induces Neuronal Apoptosis Via a Mechanism that Involves the c-Jun N-Terminal Kinase Pathway and the Induction of Fas Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 6. β-Amyloid-Induced Neuronal Apoptosis Involves c-Jun N-Terminal Kinase-Dependent Downregulation of Bcl-w - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immunohistochemistry Procedure [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. IHC-P protocols | Abcam [abcam.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Z-FF-Fmk: A Technical Guide to its Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth review of the applications of Z-FF-Fmk (Z-Phe-Phe-fluoromethylketone), a potent and selective inhibitor of cathepsins. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its use, and visualize the cellular pathways it modulates.

Core Mechanism of Action

This compound is a peptide-based irreversible inhibitor that primarily targets cysteine proteases, with a high selectivity for cathepsin L and a notable inhibitory activity against cathepsin B. Its fluoromethylketone (Fmk) moiety forms a covalent bond with the active site cysteine residue of the target protease, leading to its irreversible inactivation. This inhibitory action underpins its utility in a variety of research applications, from elucidating cellular signaling pathways to investigating potential therapeutic interventions.

Key Research Applications and Quantitative Data

This compound has been instrumental in advancing our understanding of the roles of cathepsins in various physiological and pathological processes. Its applications span across apoptosis, neurobiology, and cell cycle regulation.

Table 1: Quantitative Data on this compound Efficacy

| Application Area | Target | Key Parameter | Value | Cell/Animal Model | Reference |

| Neuroprotection | Cathepsin L | Inhibition of Aβ40-induced apoptosis | 10 µM | Primary rat cortical neurons | [1] |

| Cell Cycle Regulation | Cathepsin B | Inhibition of cell division | 100 µM | T. niger fertilized embryos | [1] |

| Neuroinflammation | Cathepsin L | Inhibition of quinolinic acid-induced NF-κB activation | 5 nmol/animal (intrastriatal) | Rats | [1] |

| Enzyme Inhibition | Cathepsin B | Inhibitor constant (Ki) | 2.7 nM | In vitro assay | [1] |

| Neuroprotection | Cathepsin L | Reduction of quinolinic acid-induced striatal lesions | 5 nmol (intrastriatal) | Rats | [2] |

Experimental Protocols

Protocol 1: Inhibition of Amyloid-β Induced Apoptosis in Primary Neuronal Cultures

This protocol outlines the use of this compound to prevent apoptosis induced by amyloid-β (Aβ) peptides in primary cortical neurons, a common model for studying Alzheimer's disease pathology.

1. Materials:

- Primary cortical neurons (e.g., from rat embryos)

- Neurobasal medium supplemented with B27 and GlutaMAX

- Amyloid-β (1-40) peptide, pre-aggregated

- This compound (stock solution in DMSO)

- Phosphate-buffered saline (PBS)

- Apoptosis detection kit (e.g., TUNEL assay or caspase-3 activity assay)

- DNA fragmentation analysis kit

- Antibodies for Western blotting (e.g., anti-cleaved PARP, anti-active caspase-3)

2. Procedure:

- Cell Culture: Plate primary cortical neurons at a suitable density and culture for 7-10 days to allow for maturation.

- Inhibitor Pre-treatment: Pre-incubate the neuronal cultures with this compound at a final concentration of 10 µM for 1-2 hours. A vehicle control (DMSO) should be run in parallel.

- Aβ40 Treatment: Add pre-aggregated Aβ40 to the culture medium to a final concentration known to induce apoptosis (e.g., 10-20 µM).

- Incubation: Incubate the cells for 24-48 hours.

- Assessment of Apoptosis:

- Caspase-3 Activity: Harvest cell lysates and measure caspase-3 activity using a fluorometric or colorimetric assay.

- DNA Fragmentation: Analyze DNA fragmentation using agarose gel electrophoresis or a quantitative ELISA-based method.

- PARP Cleavage: Perform Western blotting on cell lysates to detect the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][3]

Protocol 2: In Vivo Inhibition of NF-κB Activation in a Rat Model of Excitotoxicity

This protocol describes the in vivo application of this compound to investigate the role of cathepsin L in quinolinic acid-induced neuroinflammation.

1. Materials:

- Adult male Sprague-Dawley rats

- Quinolinic acid (QA)

- This compound

- Stereotaxic apparatus

- Anesthetics (e.g., isoflurane, ketamine/xylazine)

- Tissue homogenization buffer

- Nuclear and cytoplasmic extraction kit

- Antibodies for Western blotting (e.g., anti-phospho-IκBα, anti-phospho-IKKα, anti-NF-κB p65)

2. Procedure:

- Animal Preparation: Anesthetize the rats and secure them in a stereotaxic frame.

- Intrastriatal Injection: Perform a unilateral intrastriatal injection of this compound (e.g., 5 nmol in a small volume of saline with a low percentage of DMSO) or vehicle.

- Excitotoxic Lesion: After a short pre-treatment period (e.g., 30 minutes), inject quinolinic acid into the same striatal location.

- Tissue Collection: At a designated time point post-injection (e.g., 2-6 hours), euthanize the animals and dissect the striatal tissue.

- Subcellular Fractionation: Isolate nuclear and cytoplasmic fractions from the tissue homogenates.

- Western Blot Analysis: Perform Western blotting on the fractions to assess the levels of phosphorylated IκBα and IKKα in the cytoplasm and the nuclear translocation of the NF-κB p65 subunit.[1]

Signaling Pathways and Experimental Workflows

Diagram 1: this compound Inhibition of the Apoptotic Cascade

Caption: this compound blocks Aβ-induced apoptosis by inhibiting Cathepsin L.

Diagram 2: this compound in the NF-κB Signaling Pathway

Caption: this compound inhibits QA-induced NF-κB activation via Cathepsin L.

Diagram 3: Experimental Workflow for In Vitro Apoptosis Inhibition

Caption: Workflow for assessing this compound's anti-apoptotic effects.

Conclusion

This compound is a valuable research tool for investigating the roles of cathepsins L and B in cellular processes. Its specificity and potency make it an effective inhibitor for both in vitro and in vivo studies. The provided data, protocols, and pathway diagrams serve as a comprehensive resource for researchers and drug development professionals looking to utilize this compound in their work. As with any inhibitor, careful consideration of optimal concentrations and potential off-target effects is crucial for robust and reproducible results.

References

Z-FF-Fmk: A Technical Guide to its Effects on Lysosomal Proteases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-FF-Fmk (Z-Phe-Phe-fluoromethylketone) is a potent, cell-permeable, and irreversible inhibitor of certain lysosomal cysteine proteases, primarily belonging to the cathepsin family. Its ability to covalently modify the active site of these enzymes makes it an invaluable tool for investigating the roles of lysosomal proteases in a multitude of cellular processes, including protein degradation, apoptosis, autophagy, and inflammation. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, target specificity, impact on cellular signaling pathways, and relevant experimental protocols.

Mechanism of Action

This compound is a peptide-based inhibitor designed to mimic the substrate of its target proteases. The core mechanism involves a two-step process:

-

Substrate Recognition: The dipeptide structure (Phe-Phe) is recognized and bound by the active site of target cysteine proteases like Cathepsin B and Cathepsin L.

-

Irreversible Inhibition: The electrophilic fluoromethylketone (Fmk) group then forms a stable, covalent thioether bond with the sulfhydryl group of the active site cysteine residue. This covalent modification permanently inactivates the enzyme.

Due to its cell-permeable nature, this compound can effectively target lysosomal proteases within the intracellular environment.

Target Specificity and Quantitative Inhibitory Data

While widely described as a selective Cathepsin L inhibitor, this compound also demonstrates potent inhibition of Cathepsin B.[1][2] The quantitative data on its inhibitory activity is summarized below. It is important to note that while a specific inhibition constant (Ki) for Cathepsin B is well-documented, the corresponding value for Cathepsin L is less consistently reported in literature. The IC50 value presented for Cathepsin L is for a racemic mixture and may not fully represent the potency of the active isomer.[3]

| Target Protease | Type | Organism | Inhibition Constant | Reference |

| Cathepsin B | Cysteine Protease | N/A | Ki = 2.7 nM | [4] |

| Cathepsin L | Cysteine Protease | N/A | IC50 = 15 µM ((Rac)-Z-Phe-Phe-FMK) | [3] |

Impact on Cellular Signaling Pathways

By inhibiting key lysosomal proteases, this compound can significantly modulate critical cellular signaling pathways, particularly those involved in apoptosis and inflammation.

Inhibition of Apoptosis

In certain cellular contexts, lysosomal proteases like Cathepsin L can be released into the cytosol, where they contribute to the apoptotic cascade. This compound has been shown to be protective against apoptosis induced by stimuli such as amyloid-β.[4] It blocks the downstream activation of executioner caspases (e.g., caspase-3) and the subsequent cleavage of substrates like poly-ADP ribose polymerase (PARP), a hallmark of apoptosis.[1][4]

Modulation of the NF-κB Pathway

Cathepsin L has been implicated in the activation of the NF-κB (nuclear factor-kappa B) signaling pathway in response to certain inflammatory or excitotoxic stimuli, such as quinolinic acid.[4] The activation of NF-κB typically requires the degradation of its inhibitor, IκBα. By inhibiting Cathepsin L, this compound can prevent the degradation of IκBα, thereby blocking the nuclear translocation and subsequent transcriptional activity of NF-κB.[4]

Experimental Protocols